molecular formula C23H23ClFN3O2 B11133592 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone

Cat. No.: B11133592
M. Wt: 427.9 g/mol
InChI Key: AVUJEVMTSHDILG-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone is a complex organic compound that features both piperidine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a chlorophenyl group, often using chlorobenzene and a suitable catalyst.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling of the Two Rings: The final step involves coupling the piperidine and pyrazole rings through an ethanone linker, typically using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the ethanone linker can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions, often using strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Alkoxides, amines, or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with different functional groups replacing the halogens.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.

    Pharmacology: Research focuses on its potential effects on the central nervous system, given the presence of piperidine and pyrazole rings, which are common in many pharmacologically active compounds.

    Chemical Biology: Used as a probe to study the interaction of small molecules with biological macromolecules.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets in the body:

    Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: Contains a similar piperidine ring and is used as an antipsychotic.

    Fluorophenyl Pyrazoles: Compounds with similar pyrazole rings that have applications in medicinal chemistry.

Uniqueness

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone is unique due to the combination of both piperidine and pyrazole rings, along with the specific substitution pattern of chlorophenyl and fluorophenyl groups. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C23H23ClFN3O2

Molecular Weight

427.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone

InChI

InChI=1S/C23H23ClFN3O2/c1-15-20(22(27-26-15)16-2-8-19(25)9-3-16)14-21(29)28-12-10-23(30,11-13-28)17-4-6-18(24)7-5-17/h2-9,30H,10-14H2,1H3,(H,26,27)

InChI Key

AVUJEVMTSHDILG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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